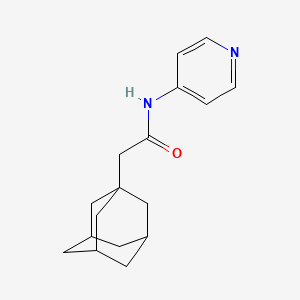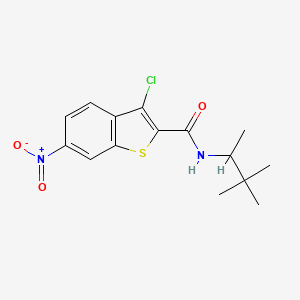![molecular formula C19H19FN2O2 B4185292 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185292.png)
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
描述
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPB belongs to the class of benzamide derivatives and has been extensively studied for its mechanism of action and physiological effects.
作用机制
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide exerts its therapeutic effects through various mechanisms. In cancer cells, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide inhibits the aggregation of beta-amyloid protein by binding to the protein and preventing its self-assembly. In Parkinson's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of protein aggregation, and protection of neurons from oxidative stress-induced cell death. 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to modulate various signaling pathways, including the Nrf2 pathway, which is involved in the regulation of oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its high potency and specificity towards its target molecules. 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have low toxicity in vitro. However, one of the limitations of using 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is the development of more potent and selective analogs of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide for the treatment of various diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in vivo. Additionally, the potential of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide as a diagnostic tool for various diseases, such as Alzheimer's disease, could also be explored.
科学研究应用
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In Alzheimer's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In Parkinson's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-4-5-15(13-16)18(23)21-17-9-7-14(8-10-17)19(24)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGHHDWYDVNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)

![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)


